molecular formula C16H12Cl2 B083949 9,10-Bis(chloromethyl)anthracene CAS No. 10387-13-0

9,10-Bis(chloromethyl)anthracene

Cat. No. B083949
Key on ui cas rn: 10387-13-0
M. Wt: 275.2 g/mol
InChI Key: UOSROERWQJTVNU-UHFFFAOYSA-N
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Patent
US05461078

Procedure details

1.0 g (0.0036 mol) of 9,10-dichloromethylanthracene (0.0036 mol) is refluxed for 20 minutes with 15 g of 2-dimethylaminoethylamine. The reaction mixture is added to water and the precipitate collected by filtration. The dried solid is then recrystallised from ethyl acetate to yield 0.5 g of the title compound as yellow crystals, m.p. 58°-60° C.; λmax (distilled water) (E/cm/M) 248 nm (51760), 372 nm (9030), 392 nm (8305).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:4]2[C:9]([C:10]([CH2:17]Cl)=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH2:23]>O>[CH3:19][N:20]([CH3:24])[CH2:21][CH2:22][NH:23][CH2:2][C:3]1[C:4]2[C:9]([C:10]([CH2:17][NH:23][CH2:22][CH2:21][N:20]([CH3:24])[CH3:19])=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClCC=1C2=CC=CC=C2C(=C2C=CC=CC12)CCl
Name
Quantity
15 g
Type
reactant
Smiles
CN(CCN)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
The dried solid is then recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(CCNCC=1C2=CC=CC=C2C(=C2C=CC=CC12)CNCCN(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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